molecular formula C11H9BrN2O B1463179 4-Bromo-6-(2-methoxyphenyl)pyrimidine CAS No. 1260803-73-3

4-Bromo-6-(2-methoxyphenyl)pyrimidine

Cat. No.: B1463179
CAS No.: 1260803-73-3
M. Wt: 265.11 g/mol
InChI Key: DBKLZAOETFMTFL-UHFFFAOYSA-N
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Description

“4-Bromo-6-(2-methoxyphenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Biological Activity

One area of research focuses on the synthesis of pyrimidine derivatives and their biological activities. For instance, a study developed novel pyrimidine derivatives through synthetic pathways that showed promising antifungal activities against specific strains. These compounds were synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, leading to the creation of new pyrido[2,3-d]pyrimidine derivatives with significant antifungal properties (Hanafy, 2011).

Corrosion Inhibition

Another application involves the corrosion inhibition capabilities of pyrimidine-2-thione derivatives on mild steel in acidic environments. These compounds, including derivatives with 4-methoxyphenyl substituents, have been studied for their ability to effectively reduce corrosion on metal surfaces. Their inhibition mechanism is attributed to the adsorption of these compounds on the metal surface, following Langmuir's adsorption isotherm, showcasing their potential in corrosion protection technologies (Soltani et al., 2015).

Anticonvulsant and Neurotoxicity Evaluation

Research has also been conducted on the anticonvulsant and neurotoxicity effects of pyrimidine-5-carbonitrile derivatives. These studies synthesized a series of compounds by refluxing 2-hydrazino-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile with different substituted aromatic aldehydes. The compounds exhibited anticonvulsant activities in MES tests, highlighting their potential in developing new therapeutic agents for seizure prevention (Shaquiquzzaman et al., 2012).

Structural and Electronic Studies

Moreover, structural and electronic studies of thiopyrimidine derivatives have been explored. These studies involve density functional theory (DFT) and experimental analyses to understand the structural parameters, electronic properties, and nonlinear optical (NLO) characteristics of phenyl pyrimidine derivatives. Such research provides valuable insights into the molecular structures and potential applications of these compounds in optoelectronics and pharmacology (Hussain et al., 2020).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Properties

IUPAC Name

4-bromo-6-(2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKLZAOETFMTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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